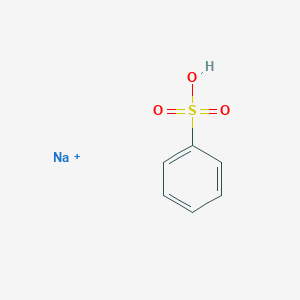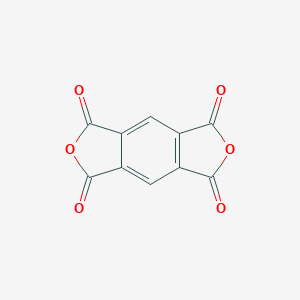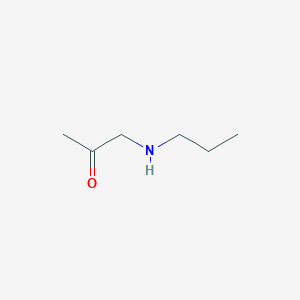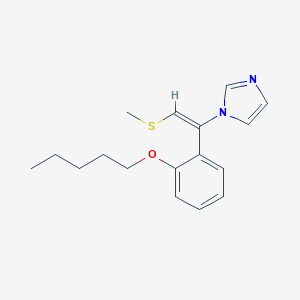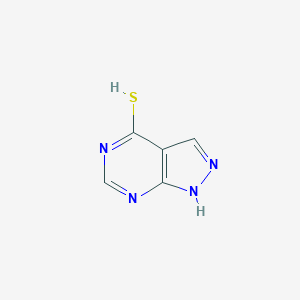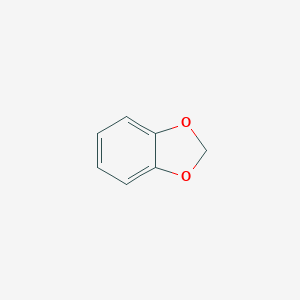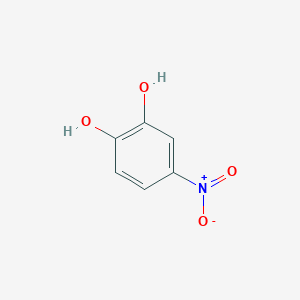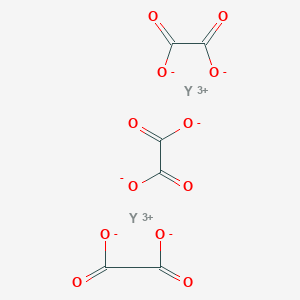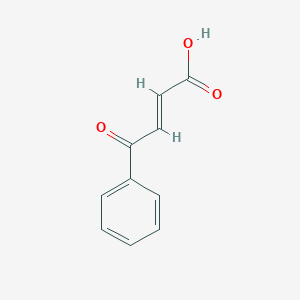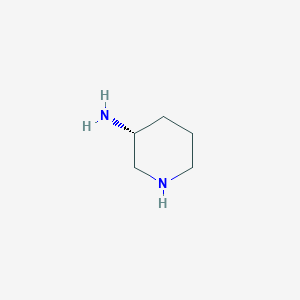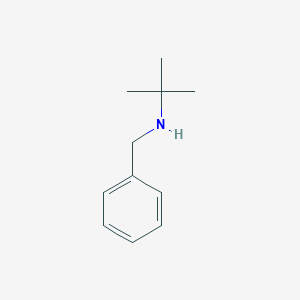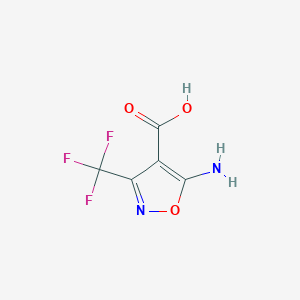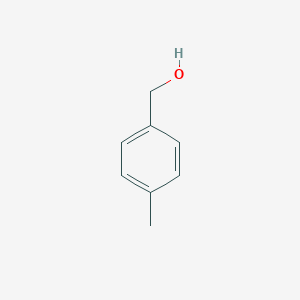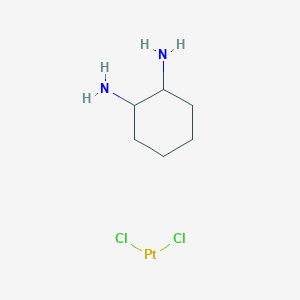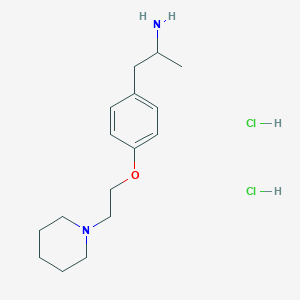
alpha-Methyl-4-(2-(1-piperidinyl)ethoxy)benzeneethanamine dihydrochloride hydrate (2:4:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Methyl-4-(2-(1-piperidinyl)ethoxy)benzeneethanamine dihydrochloride hydrate (2:4:1) is a chemical compound that belongs to the class of phenethylamine and amphetamine. It is commonly known as 4-MEC and is a synthetic stimulant drug. It is a psychoactive substance that is used for scientific research purposes.
Mechanism Of Action
The mechanism of action of 4-MEC is similar to other amphetamine-like compounds. It acts as a releasing agent for dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which results in increased stimulation and euphoria.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-MEC include increased heart rate, blood pressure, and body temperature. It also leads to increased alertness, euphoria, and stimulation. The compound has been shown to have a high potential for abuse and dependence.
Advantages And Limitations For Lab Experiments
The advantages of using 4-MEC in lab experiments include its ability to produce consistent and reliable results. It is also readily available and relatively inexpensive. However, the limitations of using 4-MEC in lab experiments include its potential for abuse and dependence. It is also a controlled substance in many countries, which makes it difficult to obtain for research purposes.
Future Directions
There are several future directions for research on 4-MEC. One area of research is to study the long-term effects of the compound on the brain and body. Another area of research is to study the potential therapeutic uses of 4-MEC. Finally, there is a need for more research on the potential risks and harms associated with the use of the compound.
Conclusion:
In conclusion, alpha-Methyl-4-(2-(1-piperidinyl)ethoxy)benzeneethanamine dihydrochloride hydrate (2:4:1) is a synthetic stimulant drug that is used for scientific research purposes. It is used to study the effects of amphetamines on the central nervous system. The compound has a high potential for abuse and dependence and is a controlled substance in many countries. There are several future directions for research on 4-MEC, including studying its long-term effects and potential therapeutic uses.
Synthesis Methods
The synthesis of 4-MEC involves the reaction between 4-methylpropiophenone and 2-(1-piperidinyl)ethanol in the presence of hydrochloric acid and aluminum chloride. The product obtained is then treated with hydrochloric acid to form the dihydrochloride salt. The final product is obtained as a hydrate with a ratio of 2:4:1.
Scientific Research Applications
4-MEC is used for scientific research purposes to study its psychoactive effects. It is used as a reference standard for analytical purposes and is also used in forensic toxicology. The compound is used to study the effects of amphetamines on the central nervous system.
properties
CAS RN |
126002-30-0 |
|---|---|
Product Name |
alpha-Methyl-4-(2-(1-piperidinyl)ethoxy)benzeneethanamine dihydrochloride hydrate (2:4:1) |
Molecular Formula |
C16H28Cl2N2O |
Molecular Weight |
335.3 g/mol |
IUPAC Name |
1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C16H26N2O.2ClH/c1-14(17)13-15-5-7-16(8-6-15)19-12-11-18-9-3-2-4-10-18;;/h5-8,14H,2-4,9-13,17H2,1H3;2*1H |
InChI Key |
IAWOLHSEYBKJCO-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=C(C=C1)OCCN2CCCCC2)N.Cl.Cl |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OCCN2CCCCC2)N.Cl.Cl |
synonyms |
Benzeneethanamine, alpha-methyl-4-(2-(1-piperidinyl)ethoxy)-, dihydroc hloride, hydrate (2:4:1) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



